molecular formula C10H11NO2 B8553929 (4-Nitrobut-3-EN-1-YL)benzene CAS No. 169775-70-6

(4-Nitrobut-3-EN-1-YL)benzene

Cat. No.: B8553929
CAS No.: 169775-70-6
M. Wt: 177.20 g/mol
InChI Key: MSEZMFQAIYVMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitrobut-3-EN-1-YL)benzene is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

169775-70-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-nitrobut-3-enylbenzene

InChI

InChI=1S/C10H11NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2

InChI Key

MSEZMFQAIYVMIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5.85 g (30.0 mmol) of 1nitro-4-phenyl-2-butanol in 40 mL of dry methylene chloride at 0° C. was added 3.44 g (30.0 mmol) of methanesulfonyl chloride followed by addition of 6.07 g (60.0 mmol) of triethylamine. The mixture was stirred at 0° C. for 20 min, poured into 40 mL of water and extracted with 50 mL of methylene chloride. The extracts were dried over sodium sulfate, concentrated, and the residual solid purified by column chromatography (silica gel/ethyl acetate:hexanes 1:9) to afford 4.25 g (80%) of the product as a yellow oil. Since this material slowly decomposes at room temperature, it was used immediately for the next reaction: IR (neat) 3028, 2930, 1648, 1555, 1524, 1497, 1454, 1351, 1176, 953, 931, 750, 700 cm-1 ; 1H NMR (CDCl3) δ 2.63 (2H, q, J=7.0 Hz), 2.87 (2H, t, J=8.0 Hz), 7.00 (1H, dt, J=13.5 Hz), 7.21 (2H, d, J=7.5 Hz), 7.26-7.35 (4H, m); 13C NMR (CDCl3) 5 141.55,140.18, 139.74, 128.90, 128.46, 126.81, 34.19, 30.29; EIMS m/z 177 (M+) 60, 143, 133, 130, 115, 103, 91, 77; HRMS calc'd for C10H11NO2 177.0790, found 177.0802.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
80%

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